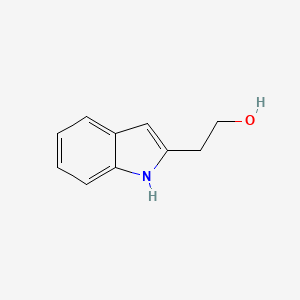
2-(1H-indol-2-yl)ethanol
Vue d'ensemble
Description
“2-(1H-indol-2-yl)ethanol” is also known as Tryptophol . It is an indolyl alcohol that is ethanol substituted by a 1H-indol-3-yl group at position 2 . It has a role as a Saccharomyces cerevisiae metabolite, an auxin, and a plant metabolite .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H11NO . The molecular weight is 161.20 g/mol . The InChIKey is JZYHZABGLQFCHU-UHFFFAOYSA-N . The Canonical SMILES is C1=CC=C2C(=C1)C=C(N2)CCO .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 161.20 g/mol, XLogP3 of 1.7, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 1, Rotatable Bond Count of 2, Exact Mass of 161.084063974 g/mol, Monoisotopic Mass of 161.084063974 g/mol, Topological Polar Surface Area of 36 Ų, Heavy Atom Count of 12, Formal Charge of 0, Complexity of 149 .Applications De Recherche Scientifique
Enantioselective Synthesis and Stereochemistry
- 2-(2,3-Dihydro-1H-indol-3-yl)ethanol, derived from 2-(1H-indol-3-yl)ethanol, has been studied for its enantioselective synthesis and stereochemistry. The separation of enantiomers and the assignment of absolute stereochemistry were accomplished through chiral simulated moving bed chromatography and X-ray structure analysis (Frydenvang et al., 2004).
Calorimetric and Computational Studies
- The gas-phase standard molar enthalpy of formation of 2-(1H-indol-3-yl)ethanol and related compounds has been derived and analyzed using calorimetric methods and computational studies. This includes assessing the enthalpic methylene increments and comparison with related systems (Carvalho et al., 2019).
Crystal Structure Analysis
- The crystal structure of compounds involving 2-(1H-indol-2-yl)ethanol has been studied, providing insights into the intermolecular interactions and the formation of a three-dimensional network in the crystal lattice (Di, 2010).
Synthesis of Pharmaceutically Relevant Derivatives
- Efficient methods for synthesizing pharmaceutically relevant derivatives, such as 3,3-bis(indol-3-yl)indolin-2-ones and 2,2-bis(indol-3-yl)acenaphthylen-1(2H)-one, have been developed using this compound derivatives as starting materials. These processes highlight the importance of this compound in synthesizing complex organic compounds (Brahmachari & Banerjee, 2014).
Antimicrobial Activity
- Novel 1H-indole derivatives synthesized from this compound have shown significant antimicrobial activity. These compounds were evaluated against various bacterial and fungal strains, highlighting their potential use in developing new antimicrobial agents (2020).
Organic Synthesis and Polymer Chemistry
- 2-(Pyridin-2-yl)ethanol, a related compound, has been used as a protecting group for carboxylic acids in polymer chemistry, demonstrating the versatility of this compound and its derivatives in various synthetic applications (Elladiou & Patrickios, 2012).
Hydroamination and Synthetic Applications
- The hydroamination of 2-ethynyl derivatives of this compound has been explored for the synthesis of amino derivatives of indole. These studies are essential for developing novel synthetic pathways in organic chemistry (Sobenina et al., 2010).
Computational Studies and Pharmacological Effects
- Synthesis and computational analysis of this compound derivatives have been conducted to study their effects on the COX-2 enzyme, and their in vivo analgesic and anti-inflammatory activities have been evaluated (Kumar et al., 2022).
Mécanisme D'action
Target of Action
2-(1H-indol-2-yl)ethanol, also known as 3-(2-Hydroxyethyl)indole, is a metabolite formed in the liver after disulfiram treatment Indole derivatives, in general, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities . This suggests that this compound could potentially affect multiple biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
As a metabolite formed in the liver , it is likely to undergo hepatic metabolism and biliary or renal excretion. Its bioavailability would be influenced by these processes, as well as by factors such as its solubility and stability.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is plausible that this compound could have diverse effects at the molecular and cellular levels.
Analyse Biochimique
Biochemical Properties
2-(1H-indol-2-yl)ethanol, like other indole derivatives, interacts with multiple receptors, enzymes, proteins, and other biomolecules . These interactions contribute to its broad-spectrum biological activities. The exact nature of these interactions and the specific biomolecules involved may vary depending on the specific biochemical context and the presence of other compounds.
Cellular Effects
The effects of this compound on cells and cellular processes are diverse and complex. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific molecular mechanisms may vary depending on the specific biochemical context and the presence of other compounds.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This includes changes in the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models This can include threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Metabolic Pathways
This compound is involved in various metabolic pathways It interacts with several enzymes and cofactors, and can affect metabolic flux and metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues This can involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation
Propriétés
IUPAC Name |
2-(1H-indol-2-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-6-5-9-7-8-3-1-2-4-10(8)11-9/h1-4,7,11-12H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZYHZABGLQFCHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details


Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



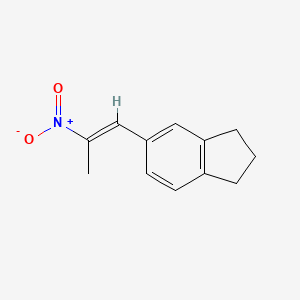
![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2844420.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-cyclopropylacetamide](/img/structure/B2844422.png)
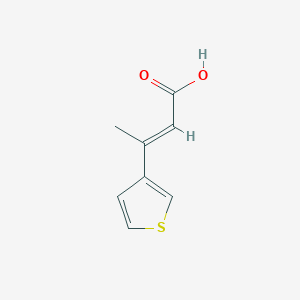
![Ethyl 4-({[2-(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)hydrazinyl]carbonothioyl}amino)benzoate](/img/structure/B2844424.png)
![2-(4-{3-[(4-Fluorophenyl)thio]propanoyl}piperazin-1-yl)-1,3-benzothiazole](/img/structure/B2844426.png)
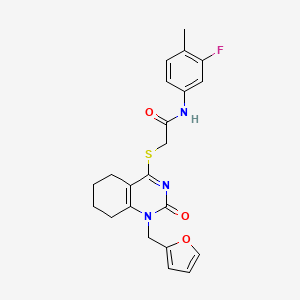
![4-{3-[7-(4-Methylpiperazin-1-Yl)-1h-Benzimidazol-2-Yl]-1h-Indazol-6-Yl}aniline](/img/no-structure.png)
![2-(cyclohexylamino)-N-[(diphenylmethylene)amino]propanamide](/img/structure/B2844432.png)
![(Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2844433.png)
![Ethyl 2-[2-(3-methylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2844435.png)
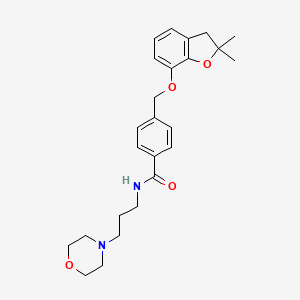
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,6-dimethoxybenzamide](/img/structure/B2844438.png)
![Ethyl 3-(3-azabicyclo[4.2.1]nonan-3-ylsulfonyl)propanoate](/img/structure/B2844440.png)